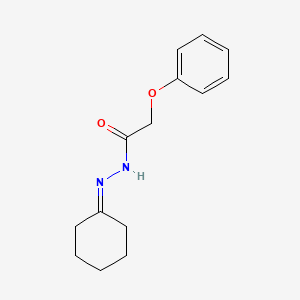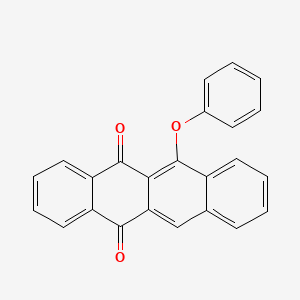
6-Phenoxytetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenoxytetracene-5,12-dione is an organic compound with the molecular formula C24H14O3 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a phenoxy group attached to the tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxytetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with phenol in the presence of a suitable catalyst. One common method includes the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy group or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
Scientific Research Applications
6-Phenoxytetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Phenoxytetracene-5,12-dione involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation and induction of apoptosis . Additionally, it can interact with specific enzymes and receptors, modulating various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: A closely related compound with similar structural features but lacking the phenoxy group.
1,10-Phenanthroline-5,6-dione: Another related compound with a different aromatic backbone and functional groups.
Uniqueness
6-Phenoxytetracene-5,12-dione is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility, reactivity, and potential biological activities compared to its analogs.
Properties
CAS No. |
35058-42-5 |
|---|---|
Molecular Formula |
C24H14O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-phenoxytetracene-5,12-dione |
InChI |
InChI=1S/C24H14O3/c25-22-18-12-6-7-13-19(18)23(26)21-20(22)14-15-8-4-5-11-17(15)24(21)27-16-9-2-1-3-10-16/h1-14H |
InChI Key |
OCGVZYMCHVTNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=CC4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


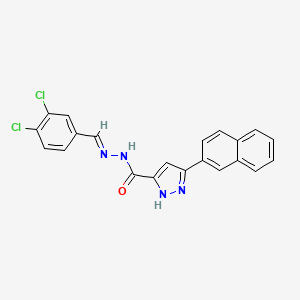
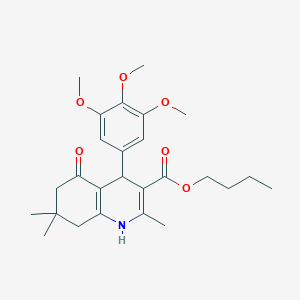
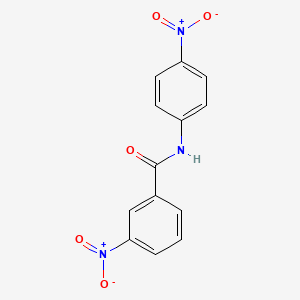
![2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11698253.png)
![3-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11698257.png)
![Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11698258.png)
![Methyl 4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B11698266.png)
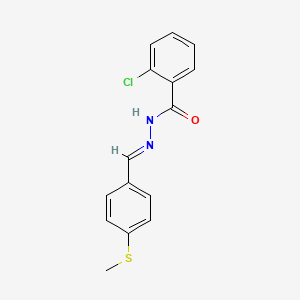
![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11698272.png)
![5-[2-(2,5-dichlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698277.png)
![(5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698290.png)
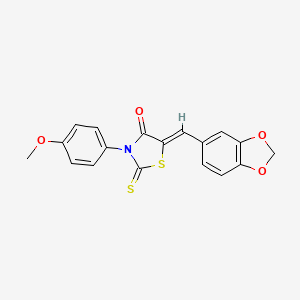
![N'-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11698294.png)
